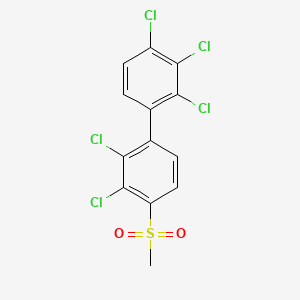
N'-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is a synthetic organic compound characterized by the presence of dichloro, hydroxy, methoxy, and methylurea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea typically involves the reaction of 4,5-dichloro-2-hydroxyaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of prostate cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase by binding to the active site of the enzyme, thereby preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylcarbamate
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-ethoxy-N-methylurea
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-ethylurea
Uniqueness
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and hydroxy groups contribute to its reactivity, while the methoxy and methylurea groups influence its solubility and interaction with biological targets.
Properties
CAS No. |
102636-54-4 |
|---|---|
Molecular Formula |
C9H10Cl2N2O3 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
3-(4,5-dichloro-2-hydroxyphenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-13(16-2)9(15)12-7-3-5(10)6(11)4-8(7)14/h3-4,14H,1-2H3,(H,12,15) |
InChI Key |
QPSQFBTVSAPAIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1O)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


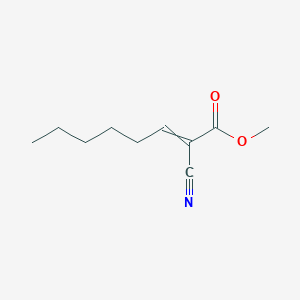

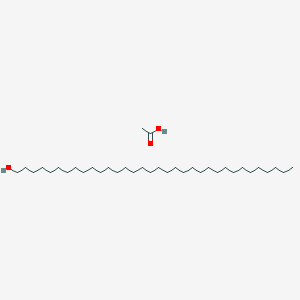
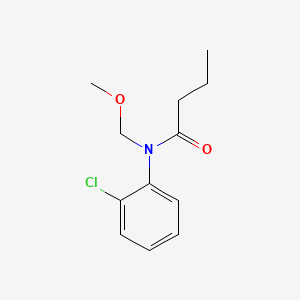
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

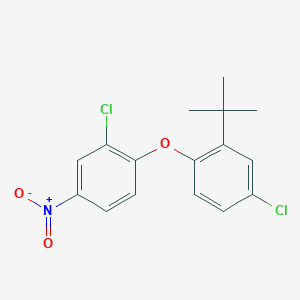
methyl}benzamide](/img/structure/B14324963.png)

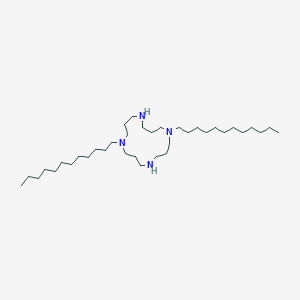

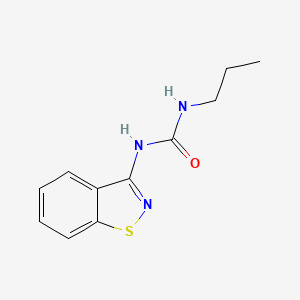
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
